Acarbose Dodeca-acetate

Carbohydrate Chemistry Synthetic Intermediate Solubility Profile

Acarbose Dodeca-acetate is a fully protected, organic-soluble intermediate that enables anhydrous, selective transformations of the acarbose core—unlike water-soluble, unprotected acarbose. This peracetylated scaffold prevents unwanted side reactions, facilitates chromatographic purification, and is validated for synthesizing Acarbose-d4 and impurity standards. Organic solubility (DCM, EtOAc, THF) ensures compatibility with anhydrous labeling protocols. Select Acarbose Dodeca-acetate as your intermediate for reproducible, quality-by-design synthesis.

Molecular Formula C49H67NO30
Molecular Weight 1150.0 g/mol
Cat. No. B15352092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarbose Dodeca-acetate
Molecular FormulaC49H67NO30
Molecular Weight1150.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)O)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C
InChIInChI=1S/C49H67NO30/c1-18-35(50-32-14-31(15-64-19(2)51)36(68-22(5)54)41(71-25(8)57)37(32)69-23(6)55)40(70-24(7)56)45(75-29(12)61)48(67-18)79-39-34(17-66-21(4)53)78-49(46(76-30(13)62)43(39)73-27(10)59)80-38-33(16-65-20(3)52)77-47(63)44(74-28(11)60)42(38)72-26(9)58/h14,18,32-50,63H,15-17H2,1-13H3/t18-,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47?,48-,49-/m1/s1
InChIKeySGCYMTMVCPIZOF-JXNIEFDASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acarbose Dodeca-acetate: Protected Oligosaccharide Intermediate for Synthesis and Carbohydrate Chemistry


Acarbose Dodeca-acetate is a fully acetylated derivative of the α-glucosidase inhibitor acarbose, belonging to the class of peracetylated pseudotetrasaccharides. With a molecular formula of C49H67NO30 and a molecular weight of 1150.04 g/mol , this compound appears as an off-white solid that is freely soluble in organic solvents including dichloromethane, ethyl acetate, and tetrahydrofuran, and requires storage at -20°C in a freezer . The peracetylation of all free hydroxyl groups on the acarbose scaffold converts the highly polar, water-soluble parent molecule (solubility in water: 50 mg/mL ) into a hydrophobic derivative suitable for organic-phase manipulations and serves as a fully protected intermediate enabling selective downstream synthetic transformations .

Why Unmodified Acarbose Cannot Replace Acarbose Dodeca-acetate in Organic Synthesis Workflows


Acarbose Dodeca-acetate and unmodified acarbose are not functionally interchangeable in synthetic chemistry applications. The parent compound acarbose is a polyhydroxylated pseudotetrasaccharide that is highly water-soluble (50 mg/mL in H2O ) and incompatible with the anhydrous organic reaction conditions required for many carbohydrate derivatization steps . In contrast, Acarbose Dodeca-acetate is a fully protected intermediate wherein all free hydroxyl groups are capped as acetate esters, conferring hydrophobicity and solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran . This protection strategy is essential for preventing unwanted side reactions during selective modifications of the acarbose core and for enabling chromatographic purification in organic mobile phases. Substituting unmodified acarbose would result in precipitation, poor solubility, and uncontrolled reactivity, rendering the synthetic sequence non-viable .

Quantitative Differentiation Evidence for Acarbose Dodeca-acetate Relative to Unmodified Acarbose


Solvent Compatibility: Organic-Phase Solubility of Acarbose Dodeca-acetate Versus Aqueous-Only Solubility of Acarbose

Acarbose Dodeca-acetate exhibits a fundamentally different solubility profile compared to unmodified acarbose. While acarbose is highly soluble in water (50 mg/mL in CO2-free H2O) and precipitates in organic solvents , Acarbose Dodeca-acetate is freely soluble in dichloromethane, ethyl acetate, and tetrahydrofuran . This solvent compatibility difference is essential for organic-phase synthetic manipulations. No direct head-to-head comparative solubility study was identified in the literature; this evidence is derived from independent vendor technical datasheets and represents cross-study comparable data.

Carbohydrate Chemistry Synthetic Intermediate Solubility Profile

Storage Condition Requirements: -20°C Freezer Storage for Acarbose Dodeca-acetate Versus Room Temperature for Acarbose

Acarbose Dodeca-acetate requires strict cold-chain storage at -20°C in a freezer , whereas unmodified acarbose powder is stable at room temperature . This differential storage requirement directly impacts procurement planning, shipping logistics, and laboratory handling protocols. The data are derived from independent vendor specifications and represent cross-study comparable evidence.

Compound Stability Storage Specifications Procurement Logistics

Molecular Weight Increase of 504.43 g/mol Relative to Unmodified Acarbose

Acarbose Dodeca-acetate (molecular weight 1150.04 g/mol, formula C49H67NO30 ) exhibits a calculated molecular weight increase of 504.43 g/mol relative to unmodified acarbose (molecular weight 645.61 g/mol, formula C25H43NO18 [1]). This mass difference corresponds to the addition of twelve acetyl groups (12 × 42.04 g/mol = 504.48 g/mol) replacing twelve hydroxyl hydrogens. The precise mass shift provides a definitive analytical marker for distinguishing the protected intermediate from the parent compound via mass spectrometry in reaction monitoring and quality control workflows. The data are derived from authoritative compound databases and represent cross-study comparable evidence.

Mass Spectrometry LC-MS Analysis Molecular Characterization

Role as Fully Protected Synthetic Intermediate Versus Bioactive Final Compound

Acarbose Dodeca-acetate serves specifically as a fully protected intermediate in synthetic sequences leading to acarbose derivatives and labeled analogs (e.g., Acarbose-d4) , whereas unmodified acarbose is the bioactive end-product used as an α-glucosidase inhibitor (IC50 = 11 nM ). No direct α-glucosidase inhibition data are available for Acarbose Dodeca-acetate, which is consistent with its intended use as a synthetic intermediate rather than a bioactive compound. The evidence is based on stated applications in vendor documentation and represents class-level inference regarding the functional distinction between protected intermediates and bioactive final compounds.

Synthetic Intermediate Protecting Group Strategy Carbohydrate Derivatization

Recommended Research and Industrial Applications for Acarbose Dodeca-acetate Based on Differential Evidence


Synthesis of Isotopically Labeled Acarbose Analogs for Metabolic Tracing Studies

Acarbose Dodeca-acetate is validated as an intermediate in the synthesis of Acarbose-d4, a deuterium-labeled analog of acarbose . The fully acetylated protection enables selective deuteration or other isotopic labeling reactions that would be incompatible with the unprotected hydroxyl-rich acarbose scaffold. The organic solubility of the peracetate intermediate (dichloromethane, ethyl acetate, tetrahydrofuran) facilitates anhydrous reaction conditions required for many labeling protocols .

Preparation of Acarbose-Derived Impurity Reference Standards for Pharmaceutical Quality Control

Acarbose Dodeca-acetate serves as a key synthetic intermediate en route to various acarbose-related impurities and structural analogs . The peracetylated scaffold can be selectively deprotected or further derivatized to generate impurity standards required for HPLC method validation and pharmaceutical quality control. Its defined molecular weight (1150.04 g/mol) and characteristic mass shift (+504.43 g/mol relative to acarbose) provide clear analytical markers for tracking synthetic progression via LC-MS .

Carbohydrate Chemistry Research Requiring Protected Oligosaccharide Building Blocks

The fully acetylated structure of Acarbose Dodeca-acetate makes it suitable for advanced carbohydrate chemistry and enzymology research where protected carbohydrate scaffolds are needed . The compound's organic solubility profile enables its use in glycosidase mechanism studies, carbohydrate-protein interaction assays conducted in non-aqueous media, and as a building block for synthesizing novel pseudotetrasaccharide derivatives. Its off-white solid form and defined solubility parameters facilitate reproducible handling in research settings .

Process Development and Scale-Up of Acarbose Derivative Synthesis

For industrial and pilot-scale synthetic workflows, Acarbose Dodeca-acetate provides a reproducible, fully characterized intermediate with defined solubility (dichloromethane, ethyl acetate, tetrahydrofuran) and storage specifications (-20°C freezer) . These established physicochemical parameters support process consistency and quality-by-design approaches in the manufacture of acarbose derivatives and related oligosaccharide compounds. The -20°C storage requirement must be factored into facility planning and cold-chain logistics .

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